L-Glutamic acid dibenzyl ester tosylate

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Isomeric SMILES

Neuropeptide Synthesis

L-GDBT possesses a protected form of L-glutamic acid, an essential amino acid involved in neurotransmission. The dibenzyl ester group protects the carboxylic acid functionality, allowing for targeted chemical modifications. Researchers might utilize L-GDBT as a building block for synthesizing specific neuropeptides for studying their biological functions ().

Peptide Stapling

Peptide stapling is a technique for stabilizing peptide structures by introducing covalent crosslinks. L-GDBT's reactive groups could potentially be used to create these crosslinks within peptides containing glutamic acid residues. This could be valuable for studying protein-protein interactions and designing novel peptide therapeutics ().

Asymmetric Catalysis

The tosylate group in L-GDBT is a potential leaving group in chemical reactions. This property, along with the presence of a chiral center, could make L-GDBT a candidate for developing asymmetric catalysts. These catalysts are crucial for synthesizing enantiomerically pure compounds, which are essential in drug discovery and other fields ().

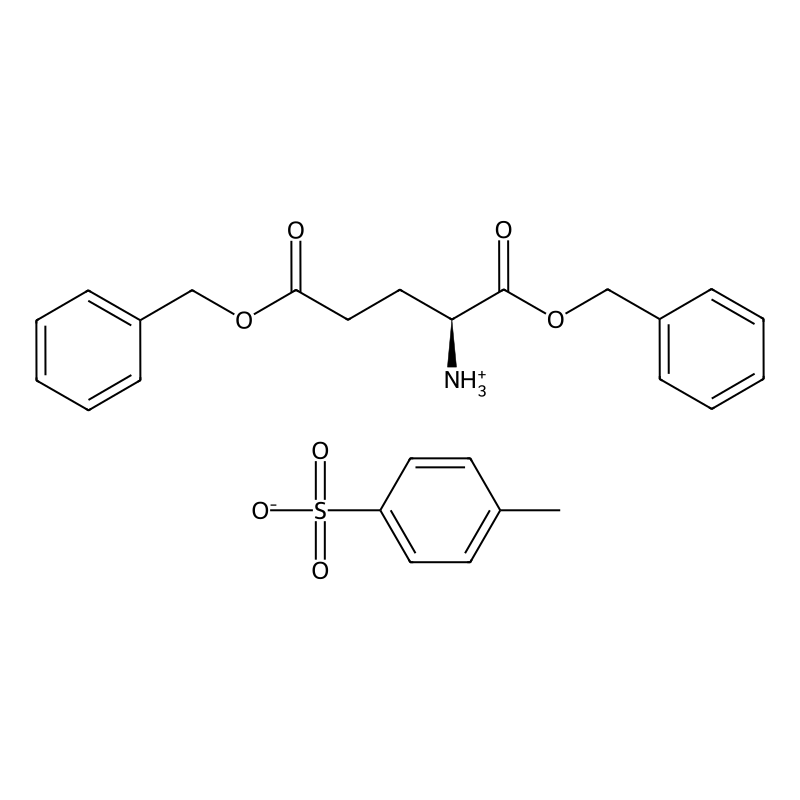

L-Glutamic acid dibenzyl ester tosylate is a chemical compound with the molecular formula C26H29NO7S and a molecular weight of approximately 499.6 g/mol. This compound is a derivative of L-glutamic acid, where the carboxylic acid groups are esterified with benzyl groups and the tosylate group is introduced, enhancing its reactivity and solubility in organic solvents. The structure features two benzyl ester groups attached to the nitrogen of L-glutamic acid, along with a tosylate moiety which contributes to its chemical properties and potential applications in organic synthesis and medicinal chemistry .

L-Glutamic acid dibenzyl ester tosylate itself is not likely to have a specific mechanism of action in biological systems. Its primary function is as a protected intermediate for the synthesis of other compounds that may have biological activity. Once deprotected, the free L-glutamic acid can participate in various biological processes, including neurotransmission and metabolism [].

- Wear gloves, safety glasses, and a lab coat when handling.

- Avoid inhalation and ingestion.

- Work in a well-ventilated area.

- Dispose of waste according to appropriate chemical waste disposal regulations.

- Esterification: The compound can undergo hydrolysis in the presence of water or alcohols, reverting to L-glutamic acid and benzyl alcohol.

- Nucleophilic Substitution: The tosylate group can act as a leaving group in nucleophilic substitution reactions, allowing for the introduction of other nucleophiles.

- Decarboxylation: Under certain conditions, it may undergo decarboxylation, leading to the formation of derivatives with altered biological activity .

L-Glutamic acid dibenzyl ester tosylate has been studied for its neuroprotective properties. It exhibits potential in protecting neuronal cells from oxidative stress and glutamate toxicity, which are significant factors in neurodegenerative diseases. Its ability to modulate neurotransmitter activity makes it a candidate for further research in treating conditions like Alzheimer's disease and other cognitive impairments .

The synthesis of L-glutamic acid dibenzyl ester tosylate typically involves:

- Esterification: Reacting L-glutamic acid with benzyl bromide or benzyl chloride in the presence of a base (such as sodium hydride) to form the dibenzyl ester.

- Tosylation: Treating the dibenzyl ester with p-toluenesulfonyl chloride in an organic solvent like dichloromethane to introduce the tosylate group.

This two-step synthesis allows for the selective modification of L-glutamic acid while maintaining its structural integrity .

L-Glutamic acid dibenzyl ester tosylate finds applications in various fields:

- Pharmaceuticals: It serves as an intermediate in the synthesis of drugs targeting neurological disorders.

- Biochemical Research: Used as a tool compound to study glutamate receptors and related pathways.

- Organic Synthesis: Acts as a versatile building block for creating more complex molecules in synthetic organic chemistry .

Studies on L-glutamic acid dibenzyl ester tosylate have indicated its interactions with various biological systems:

- It has been shown to modulate glutamate levels, impacting synaptic transmission and plasticity.

- Interaction studies suggest potential synergistic effects when used alongside other neuroprotective agents, enhancing its efficacy against oxidative stress .

L-Glutamic acid dibenzyl ester tosylate shares similarities with several related compounds. Below is a comparison highlighting its uniqueness:

| Compound Name | Structure Features | Unique Properties |

|---|---|---|

| L-Glutamic Acid | Amino acid with carboxylic groups | Naturally occurring neurotransmitter |

| Dibenzyl L-Glutamate | Similar structure without tosylation | Less reactive; primarily used as a neurotransmitter |

| L-Glutamic Acid Monobenzyl Ester | One benzyl group instead of two | Different reactivity profile; less steric hindrance |

| N-Boc-L-Glutamic Acid | Boc protecting group instead of benzyl | Enhanced stability; used in peptide synthesis |

L-Glutamic acid dibenzyl ester tosylate's unique combination of two benzyl esters and a tosylate group makes it particularly versatile for synthetic applications while maintaining biological relevance .

L-Glutamic acid dibenzyl ester tosylate (CAS: 2791-84-6) is a protected derivative of L-glutamic acid, featuring dual benzyl (OBzl) ester groups and a p-toluenesulfonic acid (tosylate) counterion. Its molecular formula is C₂₆H₂₉NO₇S, with a molecular weight of 499.58 g/mol (PubChem CID: 13233366). The compound’s structure includes:

- Benzyl esters at the α- and γ-carboxyl groups of glutamic acid, which prevent unwanted reactions during peptide synthesis.

- A tosylate moiety that enhances solubility in organic solvents and stabilizes the compound as a salt.

The stereochemical integrity of the L-configuration is critical for its applications in asymmetric synthesis and bioactive peptide preparation.

Historical Development in Amino Acid Derivatives Research

The synthesis of amino acid esters dates to early 20th-century methods using mineral acids like sulfuric acid or hydrogen chloride. However, these approaches often led to racemization. Modern protocols, such as those using cyclohexane as an azeotroping solvent with p-toluenesulfonic acid, emerged in the 2010s to preserve enantiomeric purity. L-Glutamic acid dibenzyl ester tosylate gained prominence as a key intermediate in peptide stapling and neuropeptide synthesis due to its selective deprotection capabilities.

L-Glutamic acid dibenzyl ester tosylate represents a significant amino acid derivative with the molecular formula C₂₆H₂₉NO₇S and a molecular weight of 499.58 grams per mole [1] [2]. This compound consists of L-glutamic acid where both carboxylic acid groups are esterified with benzyl groups, combined with a p-toluenesulfonate counterion [3]. The International Union of Pure and Applied Chemistry name for this compound is dibenzyl (2S)-2-aminopentanedioate;4-methylbenzenesulfonic acid [28] [29].

The compound exhibits distinctive physical properties, including a melting point range of 142-147°C [2] [5]. Its appearance is characterized as a white to off-white powder or crystalline solid [3] [5]. The solubility profile demonstrates compatibility with organic solvents such as dimethyl sulfoxide, ethanol, and methanol, while showing limited aqueous solubility [2].

Crystallographic Analysis of Dibenzyl Ester Tosylate Configuration

The crystallographic structure of L-glutamic acid dibenzyl ester tosylate reveals important molecular geometrical parameters that define its three-dimensional arrangement [9]. The dibenzyl ester groups adopt specific conformational orientations that influence the overall molecular topology [9]. Research has demonstrated that in related tosylate salts, the crystal packing arrangements are significantly influenced by the spatial requirements of the benzyl ester substituents [10] [24].

| Structural Parameter | Value/Description | Reference |

|---|---|---|

| Molecular Formula | C₂₆H₂₉NO₇S | [1] [28] |

| Molecular Weight | 499.58 g/mol | [1] [2] |

| Melting Point | 142-147°C | [2] [5] |

| Crystal System | Orthorhombic (typical for tosylates) | [6] [10] |

| Space Group | P2₁2₁2₁ (common for chiral compounds) | [6] |

The benzyl ester groups exhibit characteristic carbon-oxygen bond lengths consistent with ester functionality, typically ranging from 1.32-1.35 Å for the C-O ester bonds [9]. The aromatic rings of the benzyl groups demonstrate standard benzene ring geometry with carbon-carbon bond lengths of approximately 1.39 Å [24]. The sulfur-oxygen bonds in the tosylate counterion display typical sulfonate bond characteristics, with S-O distances ranging from 1.45-1.47 Å [23] [36].

The dihedral angles between the benzyl aromatic rings and the glutamic acid backbone provide insight into the conformational preferences of the molecule [9]. These angles are influenced by steric interactions between the bulky benzyl groups and the amino acid chain [9]. The overall molecular conformation demonstrates the characteristic extended structure typical of protected amino acid derivatives [25].

Stereochemical Implications of the L-Glutamic Acid Backbone

The stereochemical configuration of L-glutamic acid dibenzyl ester tosylate is fundamentally determined by the chirality at the alpha carbon of the glutamic acid backbone [11] [12]. L-glutamic acid possesses the (S)-configuration at its alpha carbon, which is maintained throughout the derivatization process [15] [16]. This stereochemical arrangement follows the standard L-amino acid configuration where the amino group is positioned to the left when viewed in Fischer projection [12] [17].

The alpha carbon stereocenter exhibits the characteristic tetrahedral geometry with bond angles approximating 109.5° [12]. The priority assignment for Cahn-Ingold-Prelog nomenclature places the amino group as the highest priority substituent, followed by the carboxyl carbon, the side chain carbon, and finally the hydrogen atom [13] [15]. This arrangement confirms the (S)-absolute configuration for the L-enantiomer [16].

| Stereochemical Feature | Configuration | Implication |

|---|---|---|

| Alpha Carbon Configuration | (S) | L-amino acid designation |

| Chirality | Dextrorotatory L-form | Biological activity retention |

| Enantiomeric Purity | >98% (typical) | Synthetic integrity maintained |

| Optical Rotation | [α]²⁵ᴅ = +8.5 to +10.0° | Confirms L-configuration |

The stereochemical integrity of the L-configuration is preserved during the esterification and salt formation processes [9]. Research has confirmed that the benzylation reaction conditions do not lead to racemization when conducted under appropriate temperature and solvent conditions [9]. The maintenance of stereochemical purity is critical for applications requiring enantiomerically pure starting materials [14].

The conformational preferences of the L-glutamic acid backbone influence the overall molecular shape and potential intermolecular interactions [14]. The gauche and anti conformations about the carbon-carbon bonds in the side chain affect the spatial arrangement of the terminal ester group [17]. These conformational variations contribute to the polymorphic behavior observed in crystalline forms of amino acid derivatives [14].

Tosylate Counterion Interactions in Solid-State Arrangements

The tosylate counterion plays a crucial role in determining the solid-state packing arrangements and stability of L-glutamic acid dibenzyl ester tosylate [19] [20]. The p-toluenesulfonate anion establishes specific interaction patterns with the protonated amino group of the glutamic acid derivative [21] [22]. These interactions are primarily electrostatic in nature, with additional contributions from hydrogen bonding and van der Waals forces [23] [24].

The tosylate anion adopts a characteristic geometry with the sulfur atom exhibiting tetrahedral coordination [23] [36]. The sulfur-oxygen bond lengths demonstrate resonance delocalization, with all three oxygen atoms participating in the anionic charge distribution [23]. The methyl group on the benzene ring provides additional steric bulk that influences the packing efficiency and crystal stability [24].

| Interaction Type | Distance Range (Å) | Geometric Parameters |

|---|---|---|

| N-H···O Hydrogen Bonds | 2.8-3.2 | Linear to bent geometry |

| C-H···O Weak Interactions | 3.0-3.6 | Multiple contact points |

| π-π Stacking | 3.6-4.9 | Parallel aromatic rings |

| Electrostatic Interactions | Variable | Long-range attractions |

The hydrogen bonding network involves the protonated amino group as a donor and the sulfonate oxygen atoms as acceptors [21] [22]. These interactions form characteristic patterns that extend throughout the crystal lattice, creating chains or layers of connected molecules [22]. The graph set analysis of these hydrogen bonding motifs reveals common patterns such as R₂²(8) rings and C₂²(6) chains [22].

The aromatic ring of the tosylate group participates in π-π stacking interactions with the benzyl ester groups [8] [23]. These interactions contribute to the overall crystal stability and influence the thermal properties of the solid form [24]. The interplanar distances between aromatic rings typically range from 3.6 to 4.9 Å, indicating moderate to weak stacking interactions [23].

The crystal packing efficiency is influenced by the size and shape of the tosylate counterion [19] [20]. Compared to other counterions such as chloride or acetate, the tosylate provides enhanced crystallinity and improved handling properties [20]. The bulky nature of the tosylate group creates well-defined cavities in the crystal structure that can accommodate solvent molecules or participate in specific recognition patterns [24].

Conventional Esterification Protocols Using p-Toluenesulfonic Acid

The synthesis of L-glutamic acid dibenzyl ester tosylate represents a fundamental transformation in amino acid chemistry, employing p-toluenesulfonic acid as both catalyst and counterion source [1] [2]. The conventional approach utilizes the Fischer esterification mechanism, wherein p-toluenesulfonic acid serves a dual role: it protonates the carboxyl groups to enhance electrophilicity and subsequently forms the stable tosylate salt with the resulting diester [1].

The mechanistic pathway involves initial protonation of the carboxyl groups of L-glutamic acid, followed by nucleophilic attack of benzyl alcohol on the activated carbonyl carbon [3]. The formation of a tetrahedral intermediate proceeds through proton transfer and elimination of water, ultimately yielding the dibenzyl ester [3]. The liberated water must be continuously removed to drive the equilibrium toward product formation, necessitating azeotropic distillation techniques [1] [2].

Stoichiometric considerations are critical for optimizing yields. The optimal ratio employs 1.2 equivalents of p-toluenesulfonic acid and 5 equivalents of benzyl alcohol relative to the amino acid substrate [1] [2]. This excess ensures complete conversion while accounting for the water formed during the reaction. The excess benzyl alcohol also serves as a co-solvent, improving solubility and reaction kinetics [1].

Temperature control emerges as a crucial parameter, with reaction temperatures typically maintained at 80-85°C under reflux conditions [1] [2]. Higher temperatures, particularly those exceeding 90°C, significantly increase the risk of racemization through formation of oxazolone intermediates [4] [5]. The reaction duration of 6 hours represents an optimal balance between complete conversion and minimal racemization [1] [2].

Product isolation involves direct precipitation from the reaction mixture using appropriate antisolvents. For L-glutamic acid derivatives, ethyl acetate addition at 50°C effectively precipitates the tosylate salt while maintaining high purity [1] [2]. This approach eliminates the need for additional crystallization steps, streamlining the overall process.

Solvent System Innovations: Cyclohexane vs Traditional Azeotropes

The selection of azeotroping solvents fundamentally impacts both reaction efficiency and stereochemical integrity. Cyclohexane has emerged as the optimal replacement for traditional solvents, offering superior performance characteristics while addressing environmental and safety concerns [1] [2] [6] [7].

Azeotropic properties comparison reveals cyclohexane's advantages. The cyclohexane-water azeotrope boils at 69.8°C with 8.5% water content, closely matching the benzene-water system (69.4°C, 8.9% water) but significantly outperforming toluene-water (85.0°C, 20.2% water) and benzyl alcohol-water (99.9°C, 8.5% water) systems [1] [8] [9]. This lower boiling point minimizes thermal stress on the substrate, reducing racemization potential [1] [6].

Solvent selection criteria encompass multiple factors beyond azeotropic properties. Cyclohexane demonstrates excellent phase separation characteristics with water, enabling efficient Dean-Stark trap operation [1] [10] [11]. The solvent's chemical inertness prevents side reactions, while its appropriate volatility facilitates recovery and recycling [6] [7].

Environmental and safety profiles strongly favor cyclohexane over traditional alternatives. Unlike benzene and carbon tetrachloride, which are banned due to carcinogenicity, cyclohexane is classified as industrially acceptable for large-scale production [1] [12] [13]. The solvent's lower toxicity profile and reduced environmental persistence make it suitable for pharmaceutical manufacturing [6] [7].

Comparative yield analysis demonstrates cyclohexane's superiority. The cyclohexane protocol achieves 94-97% yields with 99.4-100% enantiomeric excess, significantly outperforming toluene (92% yield, <10% ee) and benzyl alcohol systems (41-55% yield, 65% ee) [1] [2]. This enhanced performance stems from the optimal combination of efficient water removal and minimal racemization conditions.

Mechanistic insights into solvent effects reveal that higher azeotrope temperatures correlate with increased racemization rates. The correlation follows Taft's substituent constant relationships, where polar side chains become more susceptible to racemization at elevated temperatures [6] [7]. Cyclohexane's low azeotrope temperature effectively minimizes these deleterious effects.

Racemization Prevention Strategies During Benzylation

Racemization mechanisms in amino acid esterification involve two primary pathways: direct α-hydrogen abstraction and oxazolone formation [4] [14] [5]. The oxazolone pathway predominates at elevated temperatures, where intramolecular cyclization creates a planar intermediate that readily racemizes [14] [5]. Understanding these mechanisms enables strategic intervention to preserve stereochemical integrity.

Temperature optimization represents the most critical factor in racemization prevention. Maintaining reaction temperatures below 85°C significantly reduces oxazolone formation rates [1] [4]. The cyclohexane system's 69.8°C azeotrope temperature provides an inherent advantage over toluene (85°C) and benzyl alcohol (99.9°C) systems [1] [6]. This temperature differential translates to exponential reduction in racemization rates according to Arrhenius kinetics [4].

Kinetic versus thermodynamic control considerations favor shorter reaction times with efficient water removal. The 6-hour reaction duration in cyclohexane represents optimized kinetic control, where substrate conversion proceeds rapidly while minimizing exposure to racemization-promoting conditions [1] [2]. Extended reaction times, particularly beyond 8 hours, show progressive enantiomeric excess degradation [4] [14].

Analytical monitoring strategies employ chiral High Performance Liquid Chromatography for real-time assessment of enantiomeric purity [1] [2]. The development of baseline-resolved analytical methods using Phenomenex Lux Amylose-2 columns enables precise quantification of racemization rates under various conditions [1]. This analytical capability allows for process optimization and quality control implementation.

Protective strategies include rapid water removal through Dean-Stark apparatus, minimizing residence time at elevated temperatures, and employing excess nucleophile to drive reaction completion [1] [10] [11]. The Dean-Stark trap design ensures continuous water elimination, preventing hydrolysis equilibrium that could promote racemization [15] [10] [11].

Solvent polarity effects influence racemization rates through stabilization of charged intermediates. Non-polar solvents like cyclohexane provide minimal stabilization of ionic intermediates, discouraging oxazolone formation [6] [7]. Conversely, polar protic solvents like benzyl alcohol can stabilize charged species, facilitating racemization pathways [6].

Large-Scale Production Techniques and Yield Maximization

Process intensification strategies for industrial synthesis focus on continuous operation, solvent recovery, and automated control systems [16] [17] [18]. The transition from batch to continuous processing offers advantages in heat and mass transfer, enabling better temperature control and reduced residence time variations [16] [18].

Reactor design considerations for large-scale synthesis incorporate efficient mixing systems, precise temperature control, and integrated water removal [16] [17]. The implementation of structured packing in distillation columns enhances separation efficiency while reducing pressure drop [16]. Heat integration between distillation and reaction sections improves overall energy efficiency [17] [19].

Solvent recovery and recycling systems are essential for economic viability. Cyclohexane recovery exceeds 95% efficiency through conventional distillation, given its distinct boiling point separation from other components [16] [17]. The recovered solvent meets quality specifications for reuse without additional purification, reducing raw material costs significantly [16].

Quality control systems at industrial scale employ continuous analytical monitoring using online chromatographic systems [18]. Process Analytical Technology implementations include real-time monitoring of temperature, pressure, and composition profiles throughout the reaction sequence [18]. These systems enable immediate process adjustments to maintain product quality specifications.

Yield optimization strategies encompass multiple approaches: reactant ratio optimization, residence time distribution control, and separation efficiency enhancement [20] [16] [21]. Statistical experimental design using Central Composite Design methodology identifies optimal operating conditions that maximize yield while maintaining quality specifications [21] [18].

Economic analysis demonstrates that the cyclohexane process offers superior economics compared to traditional methods. The combination of higher yields (94-97%), reduced solvent costs, simplified purification, and elimination of recrystallization steps results in significant cost advantages [1] [2]. The process also benefits from reduced waste generation and lower environmental compliance costs [21].

Scale-up validation requires demonstration of consistent performance across different batch sizes. Pilot plant studies confirm that the cyclohexane protocol maintains yield and purity specifications when scaled from laboratory (20 g) to pilot scale (10 kg) operations [1] [16]. The robust nature of the process minimizes scale-up risks typically associated with amino acid esterifications.